3-Mercaptobenzoic acid is an aromatic thiol compound with the chemical formula C₇H₆O₂S and a molecular weight of 154.19 g/mol. It is characterized by the presence of a mercapto group (-SH) attached to the benzene ring at the meta position relative to the carboxylic acid group (-COOH). This compound appears as a white to light yellow solid and has a melting point ranging from 138°C to 141°C . It is sensitive to oxidation when exposed to air, which can affect its stability and reactivity .
3-Mercaptobenzoic acid can be irritating to the skin, eyes, and respiratory system. Limited data exists on its specific toxicity, but it is recommended to handle it with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].
For example, when treated with sodium hydroxide and acetic anhydride, 3-mercaptobenzoic acid can be converted into 3-(acetylthio)benzoic acid with high yields .
The biological activity of 3-mercaptobenzoic acid has been explored in various contexts. It exhibits antioxidant properties, which are beneficial in mitigating oxidative stress in biological systems. Additionally, it has been studied for its potential antimicrobial effects against certain pathogens . The compound's ability to interact with metal ions also suggests possible applications in biochemistry and pharmacology.
3-Mercaptobenzoic acid can be synthesized through several methods:
A practical synthesis method involves adding saturated sodium chloride solution and water to a mixture containing red phosphorus and benzenesulfonyl chloride, followed by filtration and drying steps .
Studies have shown that 3-mercaptobenzoic acid interacts with various metal ions, forming stable complexes that can be utilized in sensing applications. For instance, its interaction with gold nanoparticles has been explored for colorimetric detection methods, demonstrating its utility in environmental monitoring and food safety .
Several compounds share structural similarities with 3-mercaptobenzoic acid, each exhibiting unique properties:
Compound Name | Structure Type | Key Features |
---|---|---|
4-Amino-3-mercaptobenzoic acid | Amino-thiol | Exhibits enhanced biological activity due to amino group. |
2-Mercaptobenzoic acid | Thiol | Similar reactivity but different positional isomerism affects properties. |
Benzenesulfonic acid | Sulfonate | Lacks thiol functionality; used primarily for sulfonation reactions. |
Uniqueness of 3-Mercaptobenzoic Acid:
What distinguishes 3-mercaptobenzoic acid from its analogs is its specific position of the mercapto group on the benzene ring, impacting its reactivity and interactions significantly compared to other mercapto-substituted benzenes.
Corrosive;Irritant